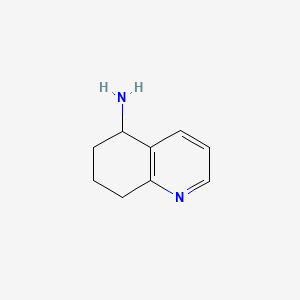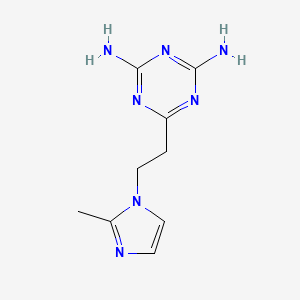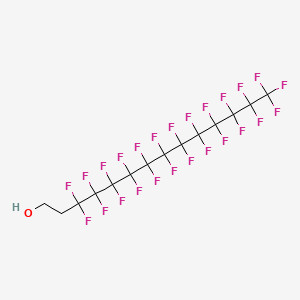
N-DODECYL-ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-DODECYL-ACETAMIDE: is an organic compound belonging to the class of amides. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the acetamide group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-DODECYL-ACETAMIDE typically involves the reaction of dodecylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
Dodecylamine+Acetic Anhydride→Acetamide, N-dodecyl-+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-DODECYL-ACETAMIDE can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted amides with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-DODECYL-ACETAMIDE is used as a surfactant in various chemical reactions and processes. Its ability to reduce surface tension makes it valuable in emulsification and dispersion applications.
Biology: In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into disinfectants and antiseptics to enhance their efficacy against pathogenic microorganisms .
Medicine: The compound’s surfactant properties are exploited in pharmaceutical formulations to improve the solubility and bioavailability of certain drugs.
Industry: this compound finds applications in the production of detergents, cosmetics, and personal care products. Its ability to form micelles makes it an effective cleaning agent.
Mécanisme D'action
The mechanism of action of N-DODECYL-ACETAMIDE primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the amide group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Acetamide, N-tetradecyl-: Similar structure with a 14-carbon alkyl chain.
Acetamide, N-hexadecyl-: Similar structure with a 16-carbon alkyl chain.
Acetamide, N-octadecyl-: Similar structure with an 18-carbon alkyl chain.
Comparison:
N-DODECYL-ACETAMIDE: is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its surfactant properties compared to shorter or longer chain analogs.
Acetamide, N-tetradecyl-: and have longer alkyl chains, which may increase hydrophobic interactions but can reduce solubility in aqueous solutions.
Acetamide, N-octadecyl-: has an even longer chain, making it more hydrophobic and less effective as a surfactant in certain applications.
Propriétés
Numéro CAS |
3886-80-4 |
|---|---|
Formule moléculaire |
C14H29NO |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N-dodecylacetamide |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16) |
Clé InChI |
MDYPFOFSXHBHFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C |
Key on ui other cas no. |
3886-80-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

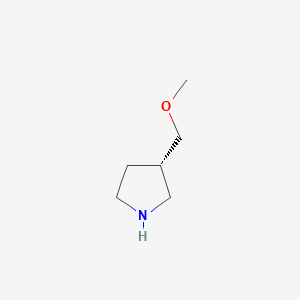


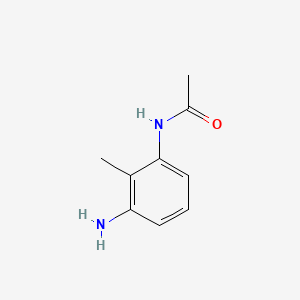

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)

